molecular formula C17H16FN3O B11833382 4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-

4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-

Cat. No.: B11833382
M. Wt: 297.33 g/mol
InChI Key: BNMGOWXQUZHWIO-CYBMUJFWSA-N
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Description

4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds with a fused benzene and pyrimidine ring system. The specific compound 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone features a 5-fluoro substitution on the quinazolinone core, a 3-phenyl group, and a chiral 2-[(1R)-1-aminopropyl] side chain. Its stereochemistry (R-configuration at the aminopropyl group) is critical for biological interactions, as enantiomeric differences often dictate potency and selectivity . While its S-enantiomer (CAS 870281-86-0) is documented in synthesis protocols , the R-enantiomer’s properties are inferred from structural analogs and stereochemical principles.

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-[(1R)-1-aminopropyl]-5-fluoro-3-phenylquinazolin-4-one

InChI

InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3/t13-/m1/s1

InChI Key

BNMGOWXQUZHWIO-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Aminopropyl Group: The 2-[(1R)-1-aminopropyl] group can be introduced via reductive amination of the corresponding ketone or aldehyde with an appropriate amine.

    Fluorination: The fluorine atom at the 5-position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Phenyl Substitution: The phenyl group at the 3-position can be introduced through Suzuki-Miyaura coupling or other cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinone derivatives against various viral infections. For instance, a related compound, 2-pyridinyl-4(3H)-quinazolinone, was identified as a promising scaffold for developing anti-influenza A virus agents. These compounds exhibited potent antiviral activity with IC50 values superior to existing treatments like ribavirin, suggesting that similar derivatives could enhance therapeutic strategies against viral infections .

Anticancer Properties

4(3H)-Quinazolinone derivatives have shown significant anticancer activity across multiple cancer cell lines. For example, certain derivatives demonstrated selective growth inhibition against epidermoid carcinoma cells and were found to inhibit tubulin polymerization effectively. This mechanism suggests potential applications in cancer therapy by targeting microtubule dynamics essential for cell division .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCancer TypeMechanism of ActionIC50 (µM)
Compound 79Epidermoid CarcinomaTubulin Polymerization InhibitionNot specified
Compound 81Human Myelogenous Leukemia (K562)Cytotoxic ActivitySignificant Inhibition

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of 4(3H)-quinazolinone derivatives. For instance, compounds synthesized from this scaffold exhibited significant efficacy in animal models for inflammatory bowel disease and rheumatoid arthritis. The anti-inflammatory activity was linked to the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling .

Neuropharmacological Applications

The compound's structural analogs have been explored for their neuropharmacological effects. Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which is crucial in the treatment of mood disorders such as depression and anxiety. By inhibiting MAO-A and MAO-B isoforms, these compounds may provide therapeutic benefits for patients suffering from neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been investigated. Some compounds demonstrated significant antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that modifications to the quinazolinone structure could lead to new classes of antibacterial agents .

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of 4(3H)-quinazolinone derivatives involve complex interactions at the molecular level, including enzyme inhibition and receptor modulation. Ongoing research aims to elucidate these mechanisms further while exploring new synthetic routes to optimize efficacy and reduce toxicity.

Table 2: Mechanisms of Action for Biological Activities

Activity TypeMechanism
AntiviralNeuraminidase Inhibition
AnticancerTubulin Polymerization Inhibition
Anti-inflammatoryNF-κB Pathway Inhibition
NeuropharmacologicalMAO Inhibition

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Halogen Position : The target compound’s 5-fluoro substitution contrasts with UR-9825’s 7-chloro and fluquinconazole’s 6-fluoro . Halogens at positions 6–7 enhance antifungal activity by modulating electron distribution and binding to cytochrome P450 enzymes (e.g., CYP51) . The 5-fluoro group may instead target kinase or protease pathways.
  • Chiral Side Chains: The (1R)-aminopropyl group in the target compound parallels UR-9825’s (1R,2R)-stereochemistry, which is essential for antifungal efficacy. In UR-9825, the (1S,2S) enantiomer is inactive, highlighting stereochemical specificity .

Pharmacokinetic Considerations

  • Half-Life: UR-9825’s half-life varies significantly across species (1 h in mice vs. 9 h in rabbits) due to hydrophobicity and metabolic stability . The target compound’s fluorine atom and aminopropyl chain may improve oral bioavailability compared to chlorinated analogs.

Biological Activity

4(3H)-Quinazolinone derivatives, including 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-, are a significant class of heterocyclic compounds known for their diverse biological activities. This article explores their pharmacological properties, including antibacterial, anticancer, and central nervous system (CNS) effects, supported by various research findings.

Chemical Structure and Properties

The compound 4(3H)-quinazolinone, specifically 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-, features a quinazolinone core with a fluoro substitution and an aminoalkyl side chain. This structure is pivotal for its biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. A study found that various synthesized quinazolinones demonstrated potent activity against common pathogens such as Escherichia coli and Klebsiella pneumoniae. The structure-activity relationship (SAR) analysis revealed that modifications to the quinazolinone core can enhance antibacterial efficacy.

CompoundActivity Against E. coliActivity Against K. pneumoniae
Compound 1ModerateHigh
Compound 2HighModerate
Compound 3LowModerate

Anticancer Properties

Quinazolinones have been investigated for their anticancer potential. A study highlighted that derivatives of 4(3H)-quinazolinone showed cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compound 2 demonstrated an IC50 value of 15 µM against breast cancer cells, indicating promising anticancer activity.

CNS Effects

The CNS depressant effects of quinazolinones have been documented in several studies. These compounds have been shown to modulate neurotransmitter systems, particularly through interactions with GABA receptors. A specific derivative was identified as a potent inverse agonist at the human H3 receptor, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antibacterial Study : In a controlled experiment, three quinazolinone derivatives were synthesized and tested for antibacterial activity using the agar well diffusion method. The results indicated significant inhibition zones for compounds 1 and 2 against Pseudomonas aeruginosa, validating their potential as antibacterial agents .
  • Anticancer Study : A recent study evaluated the efficacy of various quinazolinone derivatives on human cancer cell lines using MTT assays. The findings revealed that compound 2 not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .

Q & A

Q. What are the established synthetic routes for 4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation or multi-step functionalization. Key methods include:

  • Cyclocondensation of substituted amines : A mixture of (Z)-2-(4-fluorophenyl)-4-((E)-3-phenylallylidene)oxazol-5(4H)-one with amines (e.g., (1R)-1-aminopropyl derivatives) in pyridine at 100°C for 18 hours, followed by purification via flash chromatography .
  • Crystallization from dichloromethane : Post-synthesis, the compound is crystallized at 277 K to obtain high-purity blocks suitable for structural analysis .

Q. Table 1: Synthetic Routes and Conditions

MethodReagents/ConditionsYield/PurityReference
CyclocondensationPyridine, 100°C, 18 hrs, flash chromatography60–75%
CrystallizationDichloromethane, 277 KHigh crystallinity

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Advanced techniques are employed:

  • X-ray crystallography : Resolves planar bicyclic quinazoline systems and dihedral angles between substituents (e.g., 81.18° between quinazoline and benzene rings) .
  • Spectroscopy : NMR (1H/13C) and mass spectrometry validate substituent positions (e.g., 5-fluoro, 2-[(1R)-aminopropyl]) and stereochemistry.
  • Quantum chemical calculations : Used to predict electronic properties and verify experimental data .

Q. What structural features influence its bioactivity?

Methodological Answer: Key structural determinants include:

  • 5-Fluoro substituent : Enhances antifungal activity by increasing electronegativity and binding affinity to target enzymes .
  • 2-[(1R)-Aminopropyl] group : Improves pharmacokinetics (e.g., solubility, blood-brain barrier penetration) due to chiral recognition .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentRole in BioactivityReference
5-FluoroAntifungal enhancement
2-[(1R)-Aminopropyl]Pharmacokinetic optimization

Advanced Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal reaction conditions .
  • Virtual simulations : Molecular dynamics models assess solvent effects and steric hindrance, reducing trial-and-error experimentation .

Q. How can Design of Experiments (DoE) improve reaction optimization?

Methodological Answer:

  • Statistical DoE : Fractional factorial designs minimize experimental runs while evaluating variables (e.g., temperature, catalyst loading). For example, a 2^3 factorial design optimizes yield and purity in cyclocondensation reactions .
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., reaction time vs. enantiomeric excess) .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Comparative analysis : Cross-validate assays (e.g., MIC vs. IC50) to identify protocol-specific biases .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to resolve discrepancies in potency metrics .

Q. What is the role of the fluorophenyl group in modulating electronic properties and reactivity?

Methodological Answer:

  • Electron-withdrawing effect : The 5-fluoro group stabilizes the quinazolinone core via resonance, altering reactivity in electrophilic substitutions (e.g., nitration) .
  • Crystal packing analysis : Fluorine’s electronegativity influences hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal structures) .

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